![molecular formula C9H13NO4S2 B063621 Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate CAS No. 175201-74-8](/img/structure/B63621.png)
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate
Overview
Description
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-amino-4-(propylsulfonyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the amino group can produce primary amines .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Active Pharmaceutical Ingredients (APIs)
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several APIs. Notably, it has been utilized in the production of local anesthetics and anti-inflammatory drugs. The compound's structural characteristics allow it to participate in reactions that yield therapeutically relevant molecules.
2. Anticancer Research
Recent studies have indicated that derivatives of thiophene compounds, including this compound, exhibit potential as inhibitors of cancer cell proliferation. They target specific kinases involved in cancer signaling pathways, such as Raf kinases, which are crucial for tumor growth and survival .
3. Anti-inflammatory Agents
Research has demonstrated that compounds related to this compound can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory therapies .
Case Studies
Case Study 1: Development of Local Anesthetics
In a study focusing on the synthesis of Articaine, a widely used dental anesthetic, this compound was identified as a key intermediate. The research highlighted its role in enhancing the efficacy and safety profile of local anesthetics used in dental procedures .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer properties of this compound derivatives against various cancer cell lines. The results showed promising inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-phenylthiophene-2-carboxylate
- Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
- Methyl 2-aminothiophene-3-carboxylate
Uniqueness
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate is unique due to the presence of the propylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Biological Activity
Methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate (CAS No. 175201-74-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₃N₁O₄S₂
- Molecular Weight : 263.33 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission and inflammatory responses.
- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, which may contribute to its therapeutic effects in oxidative stress-related conditions.
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Antimicrobial Effects
The compound has also been tested for antimicrobial activity against a range of pathogens. Results indicate significant inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus. This suggests potential applications in treating infections caused by resistant bacterial strains.
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Testing :
Data Summary Table
Properties
IUPAC Name |
methyl 3-amino-4-propylsulfonylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S2/c1-3-4-16(12,13)6-5-15-8(7(6)10)9(11)14-2/h5H,3-4,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKNSDZUTFEZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CSC(=C1N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384816 | |
Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729115 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175201-74-8 | |
Record name | methyl 3-amino-4-(propylsulfonyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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